5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione
Overview
Description
5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 3-oxo-3-(piperidin-1-yl)propanenitrile with phenyl isothiocyanate in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethylformamide (DMF) at ambient temperature . This reaction leads to the formation of the desired thiadiazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.
Scientific Research Applications
5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Agriculture: The compound can be used as a pesticide or fungicide due to its ability to inhibit the growth of certain pests and pathogens.
Materials Science: The thiadiazole ring can be incorporated into polymers or other materials to enhance their properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-anilino-3-mercapto-2-(piperidin-1-ylcarbonyl)acrylonitrile: Another thiadiazole derivative with similar structural features.
1,3,4-thiadiazole derivatives: A broad class of compounds with diverse biological activities and applications.
Uniqueness
5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to the presence of the piperidin-1-ylmethyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other thiadiazole derivatives and contributes to its potential as a versatile compound in various scientific fields.
Properties
IUPAC Name |
5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S2/c1-8-10-12(9(13)14-8)7-11-5-3-2-4-6-11/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQYESNPYKJLSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=S)S1)CN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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